molecular formula C16H17ClO4 B11154908 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B11154908
M. Wt: 308.75 g/mol
InChI Key: RWMGVXPEIFWKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutyric acid.

    Esterification: The 3,3-dimethyl-2-oxobutyric acid is esterified with an alcohol, usually under acidic conditions, to form the corresponding ester.

    Coupling Reaction: The ester is then coupled with 6-chloro-4-methyl-2H-chromen-2-one using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromenones.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrochromenones.

Scientific Research Applications

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClO4

Molecular Weight

308.75 g/mol

IUPAC Name

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methylchromen-2-one

InChI

InChI=1S/C16H17ClO4/c1-9-5-15(19)21-12-7-13(11(17)6-10(9)12)20-8-14(18)16(2,3)4/h5-7H,8H2,1-4H3

InChI Key

RWMGVXPEIFWKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.